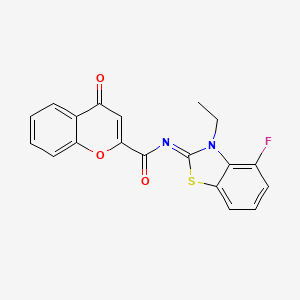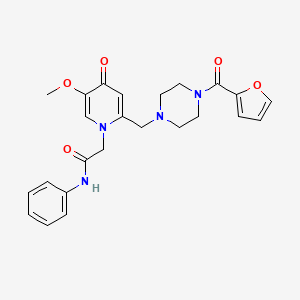![molecular formula C22H21N5O3S B2406775 3-(Tert-butyl)-1-methyl-6-((((4-nitrophenyl)amino)thioxomethyl)amino)indeno[2,3-D]pyrazol-4-one CAS No. 1119392-40-3](/img/structure/B2406775.png)
3-(Tert-butyl)-1-methyl-6-((((4-nitrophenyl)amino)thioxomethyl)amino)indeno[2,3-D]pyrazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, a pyrazolone ring, and a nitrophenyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolone ring, the introduction of the tert-butyl group, and the attachment of the nitrophenyl group. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolone ring, for example, would give the molecule a certain degree of rigidity, while the tert-butyl group would likely add bulk to the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the nitrophenyl group could potentially undergo reduction reactions, while the pyrazolone ring could participate in various addition or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of the nitrophenyl group could potentially increase the compound’s reactivity .Scientific Research Applications
Synthesis of Derivatives for Antiviral Evaluation : The compound was used as a precursor for synthesizing novel pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives, which were tested for antiviral activity against Herpes Simplex Virus type‐1 (Shamroukh et al., 2007).
Hydrogen-bonded Structures : Studies revealed the formation of hydrogen-bonded chains and aggregates in compounds structurally similar to the one . This indicates a propensity for specific intermolecular interactions, which can be crucial in the formation of crystal structures (Abonía et al., 2007).
Intermediate for Biologically Active Compounds : It served as an important intermediate for synthesizing biologically active benzimidazole compounds, showcasing its utility in the synthesis of complex organic molecules (Ya-hu, 2010).
Reactivity Analysis : The reactivity of similar compounds under various conditions was investigated, providing insights into how such molecules react and potentially leading to the development of new substances with desired properties (Mironovich & Shcherbinin, 2014).
Hydrogen-bonded Supramolecular Structures : The compound's structural analogs were found to form hydrogen-bonded supramolecular structures in various dimensions. Such findings are vital for understanding the compound's potential applications in materials science and nanotechnology (Castillo et al., 2009).
Hydrogen-bonded Chains and Aggregates : The study of isomeric reaction products demonstrated the formation of hydrogen-bonded chains and aggregates, providing insights into the compound's molecular interactions and stability (Portilla et al., 2007).
Design and Biological Activity of Pyrazole Amide Derivatives : The structural similarity of certain pyrazole amide derivatives to the compound , and their binding modes to specific receptors, hint at the compound's potential biological relevance and its utility in designing receptor-targeted drugs (Deng et al., 2016).
Sodium Complex Formation : The compound's analogs were studied for their ability to form complexes with sodium ions, which is crucial for understanding its potential applications in catalysis and material sciences (Shibata & Mizuguchi, 2010).
One-Pot Synthesis of 2-Amino-4H-Pyrans : The compound was involved in a one-pot synthesis method for creating 2-amino-4H-pyrans, showing its versatility in facilitating complex chemical reactions (Zonouzi et al., 2006).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is highly reactive or unstable, it could pose a risk of explosion or fire. Additionally, the compound could potentially be harmful or toxic if ingested or inhaled .
Future Directions
properties
IUPAC Name |
1-(3-tert-butyl-1-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)-3-(4-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-22(2,3)20-17-18(26(4)25-20)15-10-7-13(11-16(15)19(17)28)24-21(31)23-12-5-8-14(9-6-12)27(29)30/h5-11H,1-4H3,(H2,23,24,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWSQJYUWNJKOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=C1C(=O)C3=C2C=CC(=C3)NC(=S)NC4=CC=C(C=C4)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide](/img/structure/B2406693.png)
![3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2406694.png)

![2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B2406700.png)

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2406702.png)
![2-[(But-2-ynoylamino)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2406703.png)

![3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B2406707.png)
![methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2406708.png)


![(6-Cyclopropylpyrimidin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2406714.png)